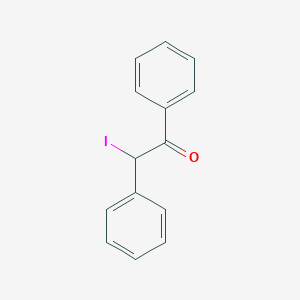

Ethanone, 2-iodo-1,2-diphenyl-

Description

Historical Context and Evolution of Alpha-Haloketone Chemistry

The study of α-haloketones is a well-established field within organic chemistry, with foundational work dating back many decades. nih.gov Initially, the focus was on understanding the synthesis and basic reactivity of these compounds, particularly their susceptibility to nucleophilic attack. nih.govdartmouth.edu The direct halogenation of ketones using elemental halogens like chlorine and bromine was among the earliest methods developed. nih.govwikipedia.org Over time, the synthesis of α-haloketones has evolved to include a variety of halogenating agents to improve efficiency and selectivity. nih.govmdpi.com

The development of methods for the synthesis of α-iodoketones, in particular, has seen significant advancements. Traditional methods often involved halogen exchange reactions, where an α-chloro or α-bromoketone is treated with an iodide salt. manac-inc.co.jp However, these methods can be sensitive to steric hindrance. manac-inc.co.jp More direct approaches for the α-iodination of ketones have since been developed using various iodine-based reagents. organic-chemistry.orgnih.govthieme-connect.com The versatility of α-haloketones has been showcased in their extensive use as precursors for a wide range of compounds, including many with important biological activities. mdpi.comresearchgate.net

Foundational Reactivity Principles Relevant to Ethanone (B97240), 2-iodo-1,2-diphenyl-

The reactivity of Ethanone, 2-iodo-1,2-diphenyl- is primarily dictated by the presence of two key functional groups: the ketone and the carbon-iodine bond at the alpha position. This bifunctional nature allows for a diverse range of chemical transformations. wikipedia.org

The carbon atom attached to the iodine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the halogen atom. thieme-connect.com This makes it a prime target for nucleophilic substitution reactions. The iodine atom is a good leaving group, facilitating its displacement by a wide variety of nucleophiles.

Furthermore, the presence of the carbonyl group allows for enolate formation under basic conditions. The acidity of the α-hydrogen is significantly increased by the adjacent carbonyl and halogen, although in Ethanone, 2-iodo-1,2-diphenyl-, there are no α-hydrogens on the substituted carbon. The reactivity is centered on the two electrophilic sites: the carbonyl carbon and the α-carbon bearing the iodine. researchgate.net

A summary of the key physical and chemical properties of Ethanone, 2-iodo-1,2-diphenyl- is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₁IO |

| CAS Number | 24242-77-1 |

| Molar Mass | 322.14 g/mol |

| Appearance | Solid |

| Common Synonyms | α-Iododeoxybenzoin, 2-Iodo-1,2-diphenylethanone |

Scope and Significance of Ethanone, 2-iodo-1,2-diphenyl- as a Synthetic Building Block

Ethanone, 2-iodo-1,2-diphenyl- is a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals. mdpi.comresearchgate.net The dual electrophilic nature of α-haloketones allows them to react with a multitude of binucleophilic reagents to construct different ring systems. nih.gov

For instance, α-haloketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis, reacting with thioamides to form thiazole rings. wikipedia.org They are also utilized in the synthesis of imidazoles, pyrroles, and other nitrogen-containing heterocycles. nih.govwikipedia.org

Recent research has demonstrated the utility of Ethanone, 2-iodo-1,2-diphenyl- as a reactive intermediate in one-pot synthesis strategies. For example, it has been generated in situ from α-methylene ketones and subsequently used in the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org In this process, the α-iodinated species is proposed as a key intermediate that undergoes further reaction to form a benzil-type intermediate before cyclization. rsc.org

The significance of Ethanone, 2-iodo-1,2-diphenyl- and related α-haloketones is underscored by their role as key intermediates in the synthesis of complex molecules and blockbuster pharmaceutical compounds. mdpi.comresearchgate.net Their ability to participate in a wide range of chemical transformations ensures their continued importance in the field of organic synthesis.

Structure

3D Structure

Properties

CAS No. |

24242-77-1 |

|---|---|

Molecular Formula |

C14H11IO |

Molecular Weight |

322.14 g/mol |

IUPAC Name |

2-iodo-1,2-diphenylethanone |

InChI |

InChI=1S/C14H11IO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

JEXMBMOHDGSKOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 2 Iodo 1,2 Diphenyl

Direct Halogenation Strategies

Direct halogenation presents a straightforward approach to the synthesis of Ethanone (B97240), 2-iodo-1,2-diphenyl-. These methods typically involve the reaction of a suitable ketone precursor with an iodinating agent.

Regioselective Iodination of Acetophenone (B1666503) Derivatives

The regioselective iodination of acetophenone derivatives, specifically deoxybenzoin (B349326) (1,2-diphenylethanone), is a common method for preparing Ethanone, 2-iodo-1,2-diphenyl-. This process aims to selectively introduce an iodine atom at the α-position of the carbonyl group.

Various reagent systems have been developed to achieve this transformation. One effective method involves the use of iodine in the presence of an oxidizing agent. For instance, the combination of iodine and cerium(IV) ammonium (B1175870) nitrate (B79036) in solvents like acetic acid or methanol (B129727) has been shown to yield the corresponding α-iodo ketone in high yields. researchgate.netoup.com The regioselectivity in unsymmetrical ketones can be influenced by the choice of alcohol as the solvent. researchgate.net

Another approach utilizes copper(II) oxide (CuO) in conjunction with iodine. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This system is particularly noteworthy for its efficiency and clean reaction profile, providing high yields of α-iodo aromatic ketones under neutral conditions. organic-chemistry.orgorganic-chemistry.org The CuO is believed to act as a catalyst, activating the iodine, neutralizing the hydrogen iodide byproduct, and reoxidizing iodide to iodine. organic-chemistry.orgorganic-chemistry.org

The choice of solvent can also direct the regioselectivity of iodination. For example, using methanol as a solvent with elemental iodine and a mediator like Selectfluor™ (F-TEDA-BF4) leads to the formation of α-iodo ketones. researchgate.net In contrast, switching the solvent to acetonitrile (B52724) can result in the iodination of the aromatic ring. researchgate.net

Table 1: Reagent Systems for Regioselective Iodination of Deoxybenzoin

| Reagent System | Solvent | Key Features |

|---|---|---|

| I₂ / Ce(NH₄)₂(NO₃)₆ | Acetic Acid or Methanol | High yields of α-iodo ketones. researchgate.netoup.com |

| I₂ / CuO | Methanol | High yields, neutral conditions, clean reaction. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |

| I₂ / Selectfluor™ | Methanol | Formation of α-iodo ketones. researchgate.net |

| I₂ / Selectfluor™ | Acetonitrile | Iodination of the aromatic ring. researchgate.net |

Stereoselective Approaches to Alpha-Iodination

While the synthesis of Ethanone, 2-iodo-1,2-diphenyl- primarily focuses on regioselectivity, stereoselective approaches are crucial in broader organic synthesis for creating chiral molecules. These methods aim to control the three-dimensional arrangement of atoms around the newly formed stereocenter at the α-carbon.

For α-iodination, stereoselectivity can be achieved using chiral auxiliaries or catalysts. While specific examples for the stereoselective synthesis of Ethanone, 2-iodo-1,2-diphenyl- are not extensively detailed in the provided search results, general principles of stereoselective α-halogenation are well-established. For instance, the use of chiral bifunctional amino alcohols as catalysts in the reaction of aldehydes with N-iodosuccinimide (NIS) has been shown to produce optically active α-iodoaldehydes with high enantioselectivity. organic-chemistry.org

Furthermore, the stereoselective functionalization of related compounds, such as β-iodo-α,β-unsaturated ketones, has been achieved through iodine-copper exchange reactions, proceeding with retention of the double bond configuration. acs.org This highlights the potential for developing stereoselective methods for the synthesis of specific isomers of α-iodo ketones.

Indirect Synthetic Routes

Indirect synthetic routes offer alternative pathways to Ethanone, 2-iodo-1,2-diphenyl-, often starting from precursors that are more readily available or that allow for greater control over the final structure.

Conversion from Other Alpha-Substituted Ketones

One common indirect method is the conversion of other α-substituted ketones, particularly α-bromo ketones, into their α-iodo counterparts. This transformation is typically achieved through a Finkelstein-type reaction, which involves the exchange of a halogen atom.

The reaction of 2-bromo-1,2-diphenylethanone with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone, can yield Ethanone, 2-iodo-1,2-diphenyl-. thieme-connect.comgoogle.com Although conventional halogenating agents might not always be successful, this halide exchange reaction provides a viable route. google.com

Multistep Convergent Syntheses

Multistep convergent syntheses can also be employed, particularly for complex molecules or when specific substitution patterns are desired. One such approach involves the use of diazomethane (B1218177) intermediates. masterorganicchemistry.com

The Arndt-Eistert synthesis, a well-known homologation reaction of carboxylic acids, utilizes diazomethane to form a diazoketone intermediate. masterorganicchemistry.comnuph.edu.ua This diazoketone can then be treated with a hydrohalic acid, such as hydroiodic acid (HI), to produce the corresponding α-haloketone. While a direct application to Ethanone, 2-iodo-1,2-diphenyl- is not explicitly described, this methodology represents a potential multistep route starting from a suitable carboxylic acid. The use of diazomethane, however, requires caution due to its toxicity and explosive nature. masterorganicchemistry.comnuph.edu.uaorgsyn.org

Green Chemistry Principles in Ethanone, 2-iodo-1,2-diphenyl- Synthesis

The application of green chemistry principles to the synthesis of Ethanone, 2-iodo-1,2-diphenyl- and other α-iodo ketones is an area of increasing focus, aiming to develop more environmentally friendly and sustainable processes.

Several strategies align with green chemistry principles:

Use of Greener Reagents and Catalysts: The use of copper(II) oxide as a recyclable catalyst in the direct iodination of aromatic ketones is a prime example. organic-chemistry.orgthieme-connect.com Similarly, manganese dioxide (MnO₂) has been employed in combination with iodine for the α-iodination of ketones in alcoholic media, offering an environmentally friendly procedure. researchgate.netthieme-connect.com The use of recyclable hypervalent iodine oxidants, such as m-iodosylbenzoic acid, also contributes to greener synthesis. thieme-connect.com

Environmentally Benign Solvents: The use of less hazardous solvents is a key aspect of green chemistry. Methanol, which is often used in the CuO/I₂ system, is considered a greener solvent compared to chlorinated hydrocarbons. organic-chemistry.org Research has also explored the use of water as a reaction medium for aerobic oxidative iodination, significantly improving the environmental profile of the synthesis. rsc.org

Atom Economy and Waste Reduction: Methods that proceed with high yields and selectivity, such as the CuO/I₂ catalyzed iodination, contribute to better atom economy by minimizing the formation of byproducts. organic-chemistry.org Oxidative iodination protocols that utilize air as the terminal oxidant and catalytic amounts of reagents like sodium nitrite (B80452) also enhance the green credentials of the synthesis. rsc.orgmdpi.com

Table 2: Green Chemistry Approaches in α-Iodo Ketone Synthesis

| Principle | Approach | Example Reagents/Conditions |

|---|---|---|

| Use of Greener Reagents | Recyclable catalysts and oxidants | CuO, MnO₂, m-iodosylbenzoic acid. organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com |

| Environmentally Benign Solvents | Replacement of hazardous solvents | Methanol, water. organic-chemistry.orgrsc.org |

| Atom Economy | High-yield, selective reactions | CuO/I₂ system, aerobic oxidative iodination. organic-chemistry.orgrsc.orgmdpi.com |

The synthesis of Ethanone, 2-iodo-1,2-diphenyl- can be achieved through various methodologies, with direct regioselective iodination of deoxybenzoin being a prominent route. The development of greener synthetic methods, utilizing efficient and recyclable catalysts in environmentally friendly solvents, represents a significant advancement in the field. While indirect routes provide alternative pathways, the focus on direct and sustainable approaches continues to drive innovation in the synthesis of this important chemical intermediate.

Compound Name Table

| Compound Name |

|---|

| Ethanone, 2-iodo-1,2-diphenyl- |

| α-Iododeoxybenzoin |

| Deoxybenzoin |

| 1,2-Diphenylethanone |

| Cerium(IV) ammonium nitrate |

| Copper(II) oxide |

| Hydrogen iodide |

| Selectfluor™ |

| F-TEDA-BF4 |

| Acetonitrile |

| N-iodosuccinimide |

| 2-Bromo-1,2-diphenylethanone |

| Sodium iodide |

| Potassium iodide |

| Acetone |

| Diazomethane |

| Hydroiodic acid |

| Manganese dioxide |

| m-Iodosylbenzoic acid |

Solvent-Free and Aqueous Methodologies

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. Both solvent-free and aqueous-based approaches for the synthesis of iodo-ketones have been explored.

Aqueous Methodologies:

Aqueous multicomponent synthetic methods have been developed for the preparation of 5-iodo-1,2,3-triazoles, which involves a water-compatible oxidative iodination step. nih.gov This approach combines the copper-catalyzed alkyne-azide cycloaddition reaction with an in-situ iodination, demonstrating the feasibility of conducting iodination reactions in water. nih.gov Such methods are highly effective and selective for a range of substrates, including those with biological relevance. nih.gov The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and environmentally benign nature.

Solvent-Free Methodologies:

Solvent-free synthesis represents another environmentally friendly approach. One-pot solvent-free methods for the synthesis of related 1,2-diaryl diketones have been reported, which proceed through an α-iodinated intermediate like 2-iodo-1,2-diphenylethanone. acs.org Mechanochemical conditions, where reactions are induced by mechanical force in the absence of bulk solvent, have also been successfully applied to the synthesis of various heterocyclic compounds, highlighting the potential for solvent-free approaches in related transformations.

Catalyst-Free and Renewable Reagent Systems (e.g., copper(II) oxide/iodine)

The development of catalyst-free systems and the use of renewable reagents are significant advancements in sustainable chemical synthesis.

Copper(II) Oxide/Iodine System:

A notable system for the direct α-iodination of aromatic ketones utilizes a combination of copper(II) oxide (CuO) and iodine (I₂). thieme-connect.comorganic-chemistry.orgresearchgate.net This method is efficient for transforming aromatic ketones into their corresponding α-iodo ketones in high yields under neutral reaction conditions. thieme-connect.comresearchgate.net

In this system, copper(II) oxide is proposed to play multiple roles. thieme-connect.com It can act as a catalyst to convert molecular iodine into a more reactive iodonium (B1229267) ion species. thieme-connect.com Additionally, it can function as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction and reoxidize the resulting iodide ion (I⁻) back to molecular iodine (I₂). thieme-connect.comorganic-chemistry.org This multifaceted role of CuO contributes to the high efficiency and clean nature of the reaction. thieme-connect.com The reaction is typically carried out in a solvent like methanol. thieme-connect.com

Table 1: Synthesis of α-Iodo Ketones using Copper(II) Oxide and Iodine

| Substrate | Product | Yield (%) | Reaction Time (h) |

| p-Methoxyacetophenone | 2-Iodo-1-(4-methoxyphenyl)ethanone | >99 | 16 |

| Acetophenone | 2-Iodo-1-phenylethanone | 95 | 16 |

| p-Chloroacetophenone | 1-(4-Chlorophenyl)-2-iodoethanone | 92 | 24 |

| p-Bromoacetophenone | 1-(4-Bromophenyl)-2-iodoethanone | 90 | 24 |

Data compiled from research on the direct α-iodination of aromatic ketones. thieme-connect.com

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. vapourtec.comhybrid-chem.commdpi.com

The application of continuous flow technology to the synthesis of various organic compounds, including complex molecules and active pharmaceutical ingredients, has been extensively reviewed. google.deresearchgate.net While specific continuous flow synthesis of Ethanone, 2-iodo-1,2-diphenyl- is not extensively detailed in the provided search results, the principles of flow chemistry are applicable to iodination reactions.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. mdpi.com For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully achieved in a continuous flow system. mdpi.com Such systems often utilize packed-bed reactors containing a solid-supported catalyst. mdpi.com The ability to handle solids and multiphasic systems in flow is an active area of research, with various reactor designs and strategies being developed to prevent clogging and ensure continuous operation. hybrid-chem.com

The development of microscale high-throughput synthesis in continuous flow allows for rapid screening of reaction conditions and library generation with minimal reagent consumption. vapourtec.com This approach could be instrumental in optimizing the synthesis of Ethanone, 2-iodo-1,2-diphenyl- by efficiently exploring a wide range of parameters.

Chemical Reactivity and Mechanistic Pathways of Ethanone, 2 Iodo 1,2 Diphenyl

Nucleophilic Displacement Reactionsjove.com

Ethanone (B97240), 2-iodo-1,2-diphenyl-, as an α-halo ketone, possesses multiple electrophilic sites susceptible to nucleophilic attack. A nucleophile can target the carbonyl carbon, the α-carbon bearing the iodine atom, or the iodine atom itself. nih.gov The presence of the carbonyl group significantly influences the reactivity, primarily through its electron-withdrawing inductive effect, which polarizes the carbon-iodine bond and enhances the electrophilicity of the α-carbon. nih.gov This activation makes α-halo ketones like Ethanone, 2-iodo-1,2-diphenyl- potent alkylating agents, reacting significantly faster than their corresponding alkyl halide counterparts. nih.govwikipedia.org

SN1 and SN2 Pathways at the Alpha-Carbonjove.com

The nucleophilic substitution at the α-carbon of α-haloketones predominantly proceeds via a bimolecular (SN2) pathway. jove.comjove.comntu.edu.sg This mechanism involves a single, concerted step where the nucleophile attacks the α-carbon, and the iodide leaving group departs simultaneously. masterorganicchemistry.com For Ethanone, 2-iodo-1,2-diphenyl-, this backside attack by a nucleophile leads to an inversion of configuration at the α-carbon. The rate of this reaction is dependent on the concentration of both the α-halo ketone and the nucleophile. masterorganicchemistry.combyjus.com

In contrast, the unimolecular (SN1) pathway is highly unfavorable for α-halocarbonyl compounds. jove.comjove.comntu.edu.sg An SN1 reaction would necessitate the formation of a carbocation at the α-position following the departure of the iodide. byjus.com This α-carbonyl carbocation is significantly destabilized due to the electron-withdrawing nature of the adjacent carbonyl group and unfavorable electrostatic interactions with the carbonyl bond dipole, making its formation energetically prohibitive. jove.comntu.edu.sg

The choice of nucleophile is critical in these reactions. Less basic nucleophiles are generally preferred for achieving substitution at the α-carbon. jove.comjove.com The use of strong, hard bases can lead to competing side reactions, such as deprotonation to form enolates, which can then participate in other reaction pathways. jove.comjove.com

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Determining Step | Unimolecular (Carbocation formation) | Bimolecular (Nucleophilic attack) |

| Intermediate | Carbocation | Transition State |

| Favored Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Relevance to Ethanone, 2-iodo-1,2-diphenyl- | Disfavored due to unstable α-carbonyl carbocation. jove.comntu.edu.sg | The predominant pathway for nucleophilic displacement. jove.comntu.edu.sg |

Cascade Reactions Initiated by Nucleophilic Attackdalalinstitute.com

The initial nucleophilic attack on Ethanone, 2-iodo-1,2-diphenyl- can trigger a sequence of intramolecular reactions, known as cascade or domino reactions, leading to the formation of complex heterocyclic structures. These reactions are highly valuable in synthetic chemistry as they allow for the construction of multiple bonds in a single operation.

For example, the reaction of α-halo ketones with imines can initiate a cascade involving nucleophilic substitution followed by an intramolecular cyclization, ultimately yielding substituted pyrroles. nih.gov Similarly, intramolecular cyclizations can be designed to produce bicyclic frameworks. nih.gov An electrochemical dehydrogenative annulation process involving 1,2-diphenylethanone (the parent ketone of the title compound) and an amine can produce highly substituted imidazoles in a cascade fashion, highlighting the potential for such transformations. sci-hub.se In this type of process, the α-iodo ketone would serve as a key intermediate, with the initial nucleophilic attack by the amine setting off the cyclization cascade. sci-hub.se

Rearrangement Reactionsadichemistry.commasterorganicchemistry.comepa.govorganic-chemistry.org

Ethanone, 2-iodo-1,2-diphenyl- is susceptible to various rearrangement reactions, which are often driven by the formation of more stable intermediates and the excellent leaving group ability of iodide. These rearrangements can lead to profound changes in the carbon skeleton of the molecule.

Skeletal Rearrangements Induced by Iodine Leaving Group (e.g., Favorskii-type)epa.gov

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. adichemistry.comwikipedia.org However, the classic mechanism requires an acidic α'-proton, which Ethanone, 2-iodo-1,2-diphenyl- lacks. Therefore, it is expected to undergo a variation known as the quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.org

In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the concerted collapse of this intermediate, where a 1,2-phenyl shift from the α-carbon to the carbonyl carbon occurs with the simultaneous expulsion of the iodide ion. This process is analogous to the benzilic acid rearrangement. The driving force is the formation of a more stable product, typically a carboxylic acid or its derivative, after a final protonation step. msu.edu

| Rearrangement Type | Key Requirement | Intermediate | Applicability to Ethanone, 2-iodo-1,2-diphenyl- |

|---|---|---|---|

| Favorskii Rearrangement | Enolizable α'-proton. adichemistry.com | Cyclopropanone. adichemistry.comwikipedia.org | Not applicable (no α'-protons). |

| Quasi-Favorskii Rearrangement | Non-enolizable α-halo ketone. wikipedia.org | Tetrahedral adduct. wikipedia.org | The expected pathway. |

Carbon-Carbon Bond Migration in Rearrangement Pathwaysmasterorganicchemistry.comorganic-chemistry.orgacs.org

Carbon-carbon bond migrations are a central feature of the rearrangement pathways of Ethanone, 2-iodo-1,2-diphenyl-. As described in the quasi-Favorskii rearrangement, a phenyl group migrates from the α-carbon to the adjacent carbonyl carbon. msu.edu This type of 1,2-shift is a fundamental process in organic chemistry, driven by the formation of a more stable species. wikipedia.org

Such migrations are not limited to the Favorskii rearrangement. Other rearrangement reactions, often acid-catalyzed, like the Pinacol rearrangement of related 1,2-diol structures, also prominently feature 1,2-aryl shifts. masterorganicchemistry.com In these cases, the formation of a carbocation intermediate is stabilized by the migration of a phenyl group, leading to a rearranged carbon skeleton. wikipedia.orgmasterorganicchemistry.com The propensity of the phenyl group to migrate is a key factor in the reactivity of this molecular scaffold.

Iodine-Promoted Oxidative Rearrangementsmasterorganicchemistry.com

Molecular iodine and hypervalent iodine reagents can act as oxidants to promote rearrangement reactions. d-nb.inforesearchgate.net A notable example involves the iodine-mediated oxidation of benzyl (B1604629) phenyl ketone (desoxybenzoin) to benzil (B1666583) (1,2-diphenyldiketone), where Ethanone, 2-iodo-1,2-diphenyl- (2-iodo-1,2-diphenylethanone) was isolated as a key reactive intermediate. researchgate.net This demonstrates that the title compound is not only a substrate for rearrangements but also an intermediate in iodine-promoted oxidative processes.

Furthermore, iodine, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can mediate the oxidative rearrangement of α,β-unsaturated diaryl ketones to 1,2-diaryl diketones. acs.orgacs.org This transformation proceeds via an oxidative aryl migration followed by carbon-carbon bond cleavage, showcasing a powerful method for skeletal reorganization promoted by iodine. acs.orgacs.org Chiral hypervalent iodine reagents have also been employed to achieve enantioselective oxidative rearrangements of alkenes to produce α-arylated ketones, further expanding the scope of these iodine-promoted transformations. d-nb.info

Elimination Reactions and Unsaturated Product Formation (e.g., α,β-unsaturated ketones)

Ethanone, 2-iodo-1,2-diphenyl-, like other α-haloketones, is susceptible to elimination reactions, typically under basic conditions, to yield unsaturated products. The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α'-position) allows for dehydrohalogenation to form α,β-unsaturated ketones. While specific studies detailing the base-induced elimination of 2-iodo-1,2-diphenylethanone are not prevalent in the reviewed literature, the general mechanism is well-established for α-haloketones. researchgate.net The reaction proceeds via an E2 or E1cb mechanism, depending on the substrate and reaction conditions, to yield conjugated systems.

In a related transformation, propargyl alcohols can undergo an iodine-promoted Meyer–Schuster rearrangement to furnish α-iodo-α,β-unsaturated ketones, highlighting a pathway to unsaturated iodo-ketones from different precursors. rsc.org The formation of α,β-unsaturated ketones is a common side reaction in nucleophilic substitution attempts with hindered α-haloketones.

Reductive and Oxidative Transformations

Ethanone, 2-iodo-1,2-diphenyl- is a key intermediate in the oxidation of deoxybenzoin (B349326) (1,2-diphenylethanone) to benzil (1,2-diphenylethane-1,2-dione). This transformation is often achieved using an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) system. rsc.org Mechanistic studies propose that the reaction begins with the iodination of deoxybenzoin to form the 2-iodo-1,2-diphenylethanone intermediate. rsc.orgacs.org This intermediate then undergoes oxidation in DMSO, which acts as the oxygen source, to produce benzil in high yield (up to 97%). rsc.org The involvement of peroxide radicals in this oxidation has been ruled out through control experiments with radical scavengers like butylated hydroxytoluene (BHT). rsc.org

Iodination: Deoxybenzoin is converted to Ethanone, 2-iodo-1,2-diphenyl-.

Oxidation: The iodo-intermediate reacts with DMSO to form benzil.

This method is part of a broader class of reactions for synthesizing 1,2-diketones from various precursors, including the oxidation of α-hydroxy ketones and the oxidative cleavage of 1,3-diketones. acs.org Metal-free oxidative rearrangements of α,β-unsaturated diaryl ketones using I₂/tert-butyl hydroperoxide (TBHP) also provide access to 1,2-diaryl diketones, further emphasizing the role of iodine-mediated oxidation in forming these structures. nih.govacs.org

Regarding reductive transformations, while specific literature on the reduction of Ethanone, 2-iodo-1,2-diphenyl- is sparse, α-haloketones can generally be reduced. The carbon-iodine bond can be cleaved reductively using various reagents, including radical processes initiated by agents like trialkylstannanes, which will be discussed in the following section. sinica.edu.tw

Radical Chemistry of Ethanone, 2-iodo-1,2-diphenyl-

The carbon-iodine bond in Ethanone, 2-iodo-1,2-diphenyl- is relatively weak, making it a precursor for generating α-keto radicals under various conditions. This radical reactivity is central to several synthetic transformations.

Ethanone, 2-iodo-1,2-diphenyl- has been identified as a key reactive intermediate in redox-initiated radical reactions. researchgate.netresearchgate.net For instance, in the I₂/DMSO mediated oxidation of α-methylene ketones, electron paramagnetic resonance (EPR) spectroscopy has confirmed the involvement of iodine and benzylic radicals, with 2-iodo-1,2-diphenylethanone being the crucial α-iodinated intermediate. researchgate.netresearchgate.netresearchgate.net Redox initiation involves a one-electron transfer to or from the substrate to generate a radical species, a process that can be facilitated by various chemical reagents under mild conditions. cmu.eduuha.fr

Photoinduced processes offer another route to generate radicals from α-iodoketones. Visible light photoredox catalysis can initiate the homolytic cleavage of the carbon-halogen bond. mdpi.comacs.org For example, the photoexcitation of a halogen-bonding complex formed between an α-halocarbonyl compound and an amine can lead to the generation of a carbon-centered radical. mdpi.com Although not specifically demonstrated for Ethanone, 2-iodo-1,2-diphenyl-, this general principle is applicable. Such photo-induced radical transfer reactions are used for various transformations, including the azidooxygenation of alkenes, where an azidyl radical is generated from a λ³-azidoiodane species formed in situ. nih.govacs.org

Table 1: Examples of Radical Generation from Organic Halides

| Precursor Type | Initiation Method | Radical Generated | Application |

|---|---|---|---|

| α-Methylene Ketone | I₂/DMSO (Redox) | α-Keto Radical (via iodo-intermediate) | Oxidation to 1,2-Diketone rsc.orgresearchgate.net |

| α-Halogenated Carbonyl | Visible Light / Amine (Photoinduced) | Carbon-centered Radical | Atom Transfer Radical Addition/Cyclization mdpi.com |

The α-keto radical generated from Ethanone, 2-iodo-1,2-diphenyl- can participate in both intermolecular and intramolecular reactions. A significant application of this reactivity is in Atom Transfer Radical Cyclization (ATRC). researchgate.net In ATRC, a radical is generated by the abstraction of a halogen atom from an organic halide by a transition metal catalyst. This radical then adds to an unsaturated bond (like an alkene or alkyne), and the resulting radical is trapped by the halogen atom from the oxidized metal complex, regenerating the catalyst and forming the cyclized product. nih.govescholarship.org

Cytochrome P450 enzymes have been engineered to catalyze stereoselective ATRC reactions. nih.govescholarship.org The proposed mechanism involves the reduction of the heme iron to its ferrous state, which then abstracts the halogen atom from the substrate to generate a carbon-centered radical and a ferric halide species. This radical undergoes cyclization, and the subsequent halogen rebound from the enzyme completes the cycle. nih.gov While these studies often use specifically designed substrates, the principle is applicable to α-haloketones.

Intermolecular radical additions are also common. For instance, α-keto radicals generated from α-bromoketones have been shown to react with vinyl ethers to synthesize furans. nih.gov Similarly, radicals derived from alkyl iodides can add to the C=N bond of hydrazones in "on water" reactions. mdpi.com

Organometallic Reactions

The carbon-iodine bond in Ethanone, 2-iodo-1,2-diphenyl- can be targeted in various organometallic reactions, most notably in the formation of new carbon-carbon bonds through cross-coupling. sinica.edu.tw Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically prepared by the reaction of an organic halide with the corresponding metal. libretexts.orglibretexts.org However, the presence of the ketone carbonyl group in 2-iodo-1,2-diphenylethanone complicates the direct formation of such reagents, as they would readily react with the ketone. Therefore, its use in organometallic chemistry is primarily as an electrophilic coupling partner.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and organic iodides are excellent substrates for these transformations due to the high reactivity of the C-I bond in oxidative addition to a low-valent palladium complex. researchgate.netuwindsor.ca The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. uwindsor.cauwindsor.ca

Various types of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Negishi reactions, have been successfully applied to vinylic iodides, demonstrating the versatility of the C-I bond as a synthetic handle. nih.gov While specific examples using Ethanone, 2-iodo-1,2-diphenyl- as the electrophile are not extensively documented in the selected literature, the reactivity of the α-iodo moiety makes it a suitable candidate for such couplings. For these reactions to be successful, the reaction conditions must be chosen carefully to favor the cross-coupling pathway over potential side reactions like elimination or enolate formation.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki | Organoboron Compound | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Pd(PPh₃)₄ / NaOEt or NaOH uwindsor.ca |

| Heck | Alkene | C(sp²)–C(sp²) | Pd(OAc)₂ / Base |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | PdCl₂(PPh₃)₂ / CuI / Amine Base |

| Negishi | Organozinc Compound | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Pd(PPh₃)₄ |

| Kumada | Grignard Reagent | C(sp²)–C(sp²) / C(sp²)–C(sp³) | PdCl₂(dppf) |

These reactions tolerate a wide array of functional groups, making them highly valuable in complex molecule synthesis. researchgate.netuwindsor.ca The application of these methods to α-iodoketones like Ethanone, 2-iodo-1,2-diphenyl- would provide a direct route to α-functionalized ketones.

Applications of Ethanone, 2 Iodo 1,2 Diphenyl in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds

The unique structural features of Ethanone (B97240), 2-iodo-1,2-diphenyl- make it a valuable precursor for the synthesis of diverse heterocyclic systems. The presence of a labile iodine atom alpha to a carbonyl group facilitates a range of cyclization reactions.

Synthesis of Oxygen-Containing Heterocycles (e.g., furans, oxazoles)

While α-haloketones are generally recognized as key starting materials for furan (B31954) and oxazole (B20620) synthesis, specific literature detailing the direct use of Ethanone, 2-iodo-1,2-diphenyl- for these transformations is not extensively documented. The classical Feist-Benary furan synthesis and the Robinson-Gabriel synthesis of oxazoles often employ α-haloketones, suggesting the potential utility of this iodo-compound. For instance, the reaction of an α-haloketone with a β-dicarbonyl compound can lead to polysubstituted furans, and condensation with an amide can yield an oxazole ring. However, direct examples initiating from Ethanone, 2-iodo-1,2-diphenyl- are not prominently reported in readily available scientific literature.

Construction of Nitrogen-Containing Heterocycles (e.g., imidazoles, pyrroles)

The role of Ethanone, 2-iodo-1,2-diphenyl- is well-established as a key, albeit transient, intermediate in the synthesis of 2,4,5-trisubstituted imidazoles. In an environmentally friendly one-pot approach utilizing an iodine/DMSO catalytic system, α-methylene ketones like deoxybenzoin (B349326) (benzyl phenyl ketone) are converted into imidazoles.

In this reaction sequence, deoxybenzoin first undergoes an iodine-assisted proton abstraction to generate a radical intermediate. This is followed by iodination to afford the corresponding α-iodinated intermediate, Ethanone, 2-iodo-1,2-diphenyl- . This intermediate then reacts with the solvent, DMSO, which acts as the oxidant, to form benzil (B1666583) (1,2-diphenylethane-1,2-dione). The resulting benzil is the crucial α-diketone that subsequently undergoes a cyclocondensation reaction with an aldehyde and ammonium (B1175870) acetate (B1210297) to form the final 2,4,5-trisubstituted imidazole (B134444) product, such as Lophine (2,4,5-triphenyl-1H-imidazole). The formation of benzil from the iodo-intermediate is a critical step, with studies showing a 97% yield for this oxidation step in DMSO.

| Reaction Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |

| Iodination | Benzyl (B1604629) phenyl ketone | I₂, DMSO | Ethanone, 2-iodo-1,2-diphenyl- |

| Oxidation | Ethanone, 2-iodo-1,2-diphenyl- | DMSO, 100 °C | Benzil |

| Cyclization | Benzil, Aldehyde, NH₄OAc | EtOH, 100 °C | 2,4,5-Trisubstituted Imidazole |

While the Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds, direct synthetic routes starting from Ethanone, 2-iodo-1,2-diphenyl- are not commonly described.

Precursor in Natural Product Total Synthesis

The application of Ethanone, 2-iodo-1,2-diphenyl- as a key intermediate in the total synthesis of natural products is not widely reported. Hypervalent iodine reagents, in general, are featured in numerous natural product syntheses, often for dearomatization or oxidative cyclization reactions, but the specific use of this α-iodo ketone is not a prominent strategy in the literature.

Key Intermediate for Carbon Skeleton Construction (e.g., cyclopropanes)

The construction of cyclopropane (B1198618) rings often involves carbenoid species, typically generated from reagents like diiodomethane (B129776) in the Simmons-Smith reaction, or from the decomposition of diazo compounds. Another approach involves the intramolecular cyclization of γ-halo ketones. More recently, methods for the α-cyclopropanation of ketones using oxidative umpolung have been developed. However, there are no specific, documented methods that utilize Ethanone, 2-iodo-1,2-diphenyl- as the direct precursor for constructing a cyclopropane ring. Research in this area has demonstrated that α-iodo aldehydes can serve as donor/acceptor carbene equivalents for intramolecular cyclopropanation, but this reactivity has not been extended to α-iodo ketones like the title compound.

Stereochemical Control via Ethanone, 2-iodo-1,2-diphenyl- Transformations

Achieving stereochemical control is a central theme in modern organic synthesis. Reactions involving iodine, such as iodolactonization, are well-known for proceeding with high levels of stereoselectivity, allowing for the controlled formation of chiral centers. These reactions typically involve the intramolecular attack of a nucleophile onto an alkene activated by an iodonium (B1229267) ion. While Ethanone, 2-iodo-1,2-diphenyl- possesses a stereocenter, its direct application in transformations where it dictates the stereochemical outcome of subsequent steps is not a well-documented synthetic strategy.

Role in the Synthesis of Biologically Active Molecules

The ultimate value of many synthetic intermediates lies in their utility for constructing molecules with significant biological activity. Heterocyclic scaffolds, such as imidazoles, are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals.

Given that Ethanone, 2-iodo-1,2-diphenyl- is an intermediate in the synthesis of 2,4,5-trisubstituted imidazoles, it plays an indirect role in the synthesis of this class of biologically active molecules. The 2,4,5-triphenylimidazole (B1675074) (Lophine) core and its derivatives have been investigated for various biological activities, including their properties as fluorescent and chemiluminescent probes. However, specific examples where Ethanone, 2-iodo-1,2-diphenyl- is the starting material for the targeted synthesis of a known antiviral, anticancer, or anti-inflammatory drug are not detailed in the scientific literature. The research focuses more on the bioactivity of the final heterocyclic products rather than the specific synthetic intermediates used.

Integration into Pharmacophore Development

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on identifying the essential spatial arrangement of molecular features necessary for biological activity. nih.govnih.gov A pharmacophore model defines the crucial functionalities, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that a molecule must possess to interact effectively with a biological target. nih.gov

While direct integration of Ethanone, 2-iodo-1,2-diphenyl- into a final drug molecule is not its primary role, its utility lies in its function as a versatile chemical scaffold. It serves as a starting point for the synthesis of a diverse library of compounds. These compounds can then be screened against biological targets. The insights gained from such screenings help in refining structure-activity relationships (SARs), which are fundamental to the development and optimization of pharmacophore models. nih.gov By using Ethanone, 2-iodo-1,2-diphenyl- as a precursor, chemists can systematically modify the diphenyl-ethanone core, enabling the exploration of the chemical space around a potential pharmacophore and leading to the identification of novel bioactive molecules. nih.gov

Enabling Access to Complex Molecular Architectures

The construction of complex molecular architectures is a central goal of organic synthesis. The reactivity profile of Ethanone, 2-iodo-1,2-diphenyl- makes it an adept tool for this purpose. The α-iodo substituent is a key feature, providing a reactive handle for a variety of bond-forming reactions.

The compound can undergo nucleophilic substitution at the α-carbon, allowing for the introduction of a wide range of functional groups. Furthermore, the carbonyl group facilitates reactions such as aldol (B89426) condensations and other enolate-based transformations. This combination of functionalities in one molecule allows for sequential reactions that rapidly build molecular complexity from a relatively simple starting material. For instance, substitution of the iodide followed by a reaction at the carbonyl center can generate highly functionalized acyclic structures, which can serve as precursors for subsequent cyclization reactions to form elaborate ring systems.

Applications in Stereoselective and Asymmetric Synthesis

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Asymmetric synthesis is the collection of methods used to selectively produce one stereoisomer over others. uwindsor.ca

Chiral Catalyst-Mediated Transformations

Chiral catalysts are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. msu.edu In the context of α-haloketones like Ethanone, 2-iodo-1,2-diphenyl-, chiral catalysts can be employed to achieve enantioselective transformations. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, rendering the two faces of the enolate or the carbonyl group electronically different. This differentiation allows a reagent to attack preferentially from one side, resulting in an excess of one enantiomer of the product. While specific studies on Ethanone, 2-iodo-1,2-diphenyl- are not detailed, the use of chiral organoiodine compounds as catalysts in other asymmetric transformations, such as oxidative dearomatization and α-tosyloxylation of ketones, highlights the potential for iodine-containing compounds in stereoselective catalysis. researchgate.netcardiff.ac.uk

Table 1: Examples of Chiral Catalyst Strategies in Asymmetric Synthesis

| Catalysis Strategy | Description | Potential Application to Ethanone, 2-iodo-1,2-diphenyl- |

|---|---|---|

| Chiral Lewis Acid Catalysis | A chiral Lewis acid coordinates to the carbonyl, creating a chiral environment and directing nucleophilic attack. | Enantioselective addition of nucleophiles to the carbonyl group. |

| Chiral Phase-Transfer Catalysis | A chiral catalyst facilitates the transfer of a reactant between phases, inducing asymmetry in reactions like alkylation. | Enantioselective alkylation of the enolate derived from the ketone. |

| Organocatalysis | A small chiral organic molecule catalyzes the reaction, for instance, by forming a chiral enamine intermediate. | Enantioselective functionalization at the α-position following iodide substitution. |

Auxiliary-Controlled Diastereoselective Reactions

Another powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions, leading to the formation of one diastereomer in preference to others. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For a substrate like Ethanone, 2-iodo-1,2-diphenyl-, a chiral auxiliary could be incorporated, for example, by forming a chiral enamine or a chiral acetal. A subsequent reaction, such as alkylation or reduction, would then proceed with high diastereoselectivity due to the directing influence of the auxiliary. This approach provides a reliable method for installing new stereocenters with a predictable configuration.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

Ketones are common components in MCRs. Given its structure, Ethanone, 2-iodo-1,2-diphenyl- presents as a promising candidate for such reactions. It possesses two key points of reactivity: the carbonyl group and the electrophilic carbon bearing the iodine atom. This dual reactivity could be harnessed in the design of novel MCRs. For instance, an MCR could be designed where one component reacts with the enolate formed from the ketone, while another component displaces the iodide. Iodine itself is sometimes used as a catalyst in MCRs to activate substrates. nih.gov The development of an MCR involving Ethanone, 2-iodo-1,2-diphenyl- could lead to the one-pot synthesis of highly substituted, complex molecules that would otherwise require lengthy, multi-step synthetic sequences.

Table 2: Potential Roles of Ethanone, 2-iodo-1,2-diphenyl- in MCRs

| MCR Role | Reaction Pathway | Potential Product Class |

|---|---|---|

| Electrophilic Component | The carbonyl group undergoes condensation with an amine and another nucleophile. | Highly substituted heterocycles (e.g., dihydropyrimidines). mdpi.com |

| Dual-Role Component | Sequential reaction at the carbonyl center and the α-carbon in a one-pot process. | Complex acyclic structures with multiple functional groups. |

| Precursor to Reactive Intermediate | In situ elimination to form an enone, which then participates in a cycloaddition MCR. | Polycyclic frameworks. |

Advanced Spectroscopic and Computational Investigations of Ethanone, 2 Iodo 1,2 Diphenyl Reactivity and Structure

Spectroscopic Analysis for Mechanistic Elucidation

Spectroscopic methods are indispensable tools for probing reaction mechanisms, offering real-time insights into the transformation of reactants into products and the fleeting existence of intermediate species. researchgate.net

In-Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR, GC-MS)

The real-time monitoring of chemical reactions as they occur, known as in-situ analysis, provides a continuous stream of data on species concentration, preventing the potential alteration of labile intermediates that can occur during sample workup for offline analysis. spectroscopyonline.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for tracking the progress of reactions involving carbonyl compounds. nih.gov For a reaction involving Ethanone (B97240), 2-iodo-1,2-diphenyl-, one could monitor the disappearance of the characteristic carbonyl (C=O) stretching frequency of the starting material and the appearance of new bands corresponding to the products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of mechanistic studies. ¹H NMR can be used to determine reaction yields and identify products by comparing the spectra of the reaction mixture over time against an internal standard. diva-portal.org For instance, in a substitution reaction at the α-carbon of Ethanone, 2-iodo-1,2-diphenyl-, the chemical shift of the methine proton would be expected to change significantly upon replacement of the iodine atom, providing a clear marker for reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile components in a reaction mixture. This technique is crucial for identifying byproducts and confirming the structure of the main products, thus contributing to a comprehensive understanding of the reaction pathway.

Table 1: Hypothetical In-Situ Monitoring Data for a Reaction of Ethanone, 2-iodo-1,2-diphenyl-

| Time (min) | Reactant Peak Area (¹H NMR) | Product Peak Area (¹H NMR) | Reactant C=O Intensity (IR, cm⁻¹) |

| 0 | 1.00 | 0.00 | 1685 |

| 10 | 0.75 | 0.25 | 1685 (decreasing) |

| 30 | 0.30 | 0.70 | 1685 (weak) |

| 60 | 0.05 | 0.95 | Not detectable |

This table is interactive and illustrates how data from different spectroscopic techniques can be correlated to monitor reaction progress.

Characterization of Transient Intermediates and Reaction Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are exceptionally sensitive techniques for detecting charged intermediates. In a relevant study on the α-acetoxylation of acetophenone (B1666503) catalyzed by iodobenzene, a critical reactive α-λ³-iodanyl acetophenone complex was directly detected, providing direct evidence for this key intermediate in the catalytic cycle. researchgate.net A similar approach could be used to identify hypervalent iodine intermediates in reactions of Ethanone, 2-iodo-1,2-diphenyl-.

Other potential intermediates, such as acylketenes, can be generated from related compounds under thermal conditions and trapped, indicating their transient existence. nih.gov The formation of enol or enolate intermediates is also a common pathway for reactions at the α-position of ketones, and their presence can sometimes be inferred or directly observed under specific conditions. frontiersin.org

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to view chemical reactions at the molecular level, complementing experimental data with detailed information on energetics, transition states, and conformational preferences that are often difficult or impossible to observe directly. up.ac.za

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

For Ethanone, 2-iodo-1,2-diphenyl-, DFT calculations could be used to compare the feasibility of competing reaction pathways, such as Sₙ2 substitution versus elimination. up.ac.za By locating the transition state structures for each pathway and calculating their respective activation energies, a prediction can be made about the likely reaction outcome under a given set of conditions. These calculations provide insight into the driving forces of the reaction and the roles of various substituents or reagents. up.ac.za

Table 2: Hypothetical DFT-Calculated Energies for Competing Pathways

| Reaction Pathway | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |

| Sₙ2 Substitution | 22.5 | -15.2 |

| E2 Elimination | 28.1 | -5.8 |

This interactive table shows a hypothetical comparison of reaction energetics calculated using DFT, suggesting the Sₙ2 pathway is kinetically favored.

Quantum Mechanical (QM) Modeling of Transition States and Intermediates

Quantum Mechanical (QM) modeling, including high-level ab initio methods and DFT, provides detailed electronic and geometric information about transient species. researchgate.net QM calculations can optimize the three-dimensional structures of transition states and intermediates, which are crucial for understanding reactivity and selectivity. nih.gov For instance, modeling the transition state of a nucleophilic attack on Ethanone, 2-iodo-1,2-diphenyl- can reveal the preferred angle of attack and the degree of bond-making and bond-breaking.

Furthermore, QM methods are essential for studying phenomena like keto-enol tautomerism, which can play a significant role in the reactivity of ketones. frontiersin.org Calculations can determine the relative stability of the keto and enol forms and the energy barrier for their interconversion, which is critical as the enol or enolate is often the key nucleophilic species in α-functionalization reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Ethanone, 2-iodo-1,2-diphenyl- is a flexible molecule with multiple rotatable bonds. Its three-dimensional shape, or conformation, can significantly influence its reactivity. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of a molecule. nih.govfu-berlin.de By simulating the molecule's behavior, researchers can identify low-energy, stable conformations and understand the energy barriers between them. mdpi.com This is particularly important for diaryl ketones, where the orientation of the phenyl rings can affect access to the reactive carbonyl center. researchgate.net

MD simulations are also invaluable for studying the role of the solvent. Reactions are rarely performed in the gas phase, and solvent molecules can have a profound impact on reaction rates and mechanisms through stabilization of reactants, products, and transition states. ucsb.eduresearchgate.net MD simulations explicitly model the interactions between the solute (Ethanone, 2-iodo-1,2-diphenyl-) and surrounding solvent molecules, providing a dynamic picture of the solvation shell and its influence on the reaction pathway. ucsb.edu

Correlation of Experimental Observations with Theoretical Predictions

In the scientific investigation of "Ethanone, 2-iodo-1,2-diphenyl-," a significant synergy exists between experimental observations and theoretical predictions, which is crucial for a comprehensive understanding of its structure and reactivity. This correlation is particularly evident in the elucidation of reaction mechanisms where this compound serves as a key, albeit often transient, intermediate.

Detailed mechanistic studies, particularly on the iodine/DMSO-promoted oxidation of benzylic Csp³–H bonds, have identified "Ethanone, 2-iodo-1,2-diphenyl-" as a crucial reactive intermediate. mdpi.com The isolation and characterization of this α-iodinated ketone provide direct experimental evidence for its formation during the reaction pathway. mdpi.com This empirical finding is a critical validation point for theoretical models that propose its existence.

One of the most compelling correlations comes from the use of Electron Paramagnetic Resonance (EPR) spectroscopy. Experimental EPR spectra recorded during the oxidation of the parent ketone show a signal centered at g = 2.0011, which strongly supports the involvement of iodine and benzylic radical species. researchgate.net The isolation of "Ethanone, 2-iodo-1,2-diphenyl-" from these reaction mixtures provides a tangible link to this radical mechanism. researchgate.net Theoretical calculations, particularly Density Functional Theory (DFT) computations, often complement these findings by mapping out the potential energy surfaces of the reaction. These calculations can predict the formation of radical intermediates and transition states, offering a theoretical basis for the experimentally observed species.

While detailed, direct comparisons of a full suite of experimental and computationally predicted spectroscopic data for isolated "Ethanone, 2-iodo-1,2-diphenyl-" are not extensively available in the literature, the correlation is typically made at the level of mechanistic investigation. For instance, DFT studies on similar reaction systems can calculate the bond dissociation energies and the stability of proposed intermediates, which can then be correlated with the experimental observation that the α-iodinated species is formed.

To illustrate the type of comparative analysis that underpins these correlations, the following tables present a generalized comparison based on data for similar α-haloketones, which serves as a model for the kind of data that validates theoretical approaches.

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (IR Spectroscopy)

| Functional Group | Experimental Frequency (cm⁻¹) (Typical Range) | Calculated Frequency (cm⁻¹) (Example) | Assignment |

| C=O (Ketone) | 1680 - 1710 | 1695 | Carbonyl stretch |

| C-I (Iodoalkane) | 500 - 600 | 550 | Carbon-Iodine stretch |

| C-H (Aromatic) | 3000 - 3100 | 3050 | Aromatic C-H stretch |

| C=C (Aromatic) | 1450 - 1600 | 1500 | Aromatic ring stretch |

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) (Typical Range) | Calculated δ (ppm) (Example) |

| Carbonyl (C=O) | 190 - 200 | 195 |

| α-Carbon (CHI) | 10 - 20 | 15 |

| Aromatic Carbons | 125 - 140 | 128 - 138 |

Synthesis and Reactivity of Ethanone, 2 Iodo 1,2 Diphenyl Derivatives and Analogues

Synthesis of Structurally Modified Analogues

The synthetic accessibility of the ethanone (B97240), 2-iodo-1,2-diphenyl- scaffold allows for considerable structural modification, enabling the systematic study of structure-activity relationships. Key modifications include the introduction of various substituents onto the phenyl rings and the substitution of the α-iodo group with other halogens. These alterations are crucial for fine-tuning the electronic and steric properties of the molecule.

The general precursor for these analogues is 1,2-diphenylethanone (deoxybenzoin) or its substituted derivatives. The synthesis of substituted deoxybenzoins can be achieved through several established methods, most notably the Friedel-Crafts acylation of an aromatic ring with a substituted phenylacetyl chloride.

Once the desired deoxybenzoin (B349326) scaffold is obtained, α-halogenation can be performed. The choice of halogenating agent and reaction conditions determines the resulting α-halogen.

α-Chlorination: Achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

α-Bromination: Commonly performed with N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like carbon tetrachloride or acetic acid.

α-Iodination: Can be accomplished using iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or (diacetoxyiodo)benzene (B116549), or via reagents like N-iodosuccinimide (NIS).

The table below summarizes the synthesis of various structurally modified analogues, starting from appropriately substituted precursors.

| Analogue | Substitution on Phenyl Ring(s) | α-Halogen | Typical Synthetic Precursor(s) | Key Reagent(s) for Halogenation |

|---|---|---|---|---|

| 2-Chloro-1,2-diphenyl-ethanone | Unsubstituted | Cl | 1,2-Diphenylethanone | Sulfuryl chloride (SO₂Cl₂) |

| 2-Bromo-1,2-diphenyl-ethanone | Unsubstituted | Br | 1,2-Diphenylethanone | N-Bromosuccinimide (NBS) |

| 2-Iodo-1-(4-methoxyphenyl)-2-phenyl-ethanone | 4-Methoxy | I | 1-(4-Methoxyphenyl)-2-phenylethanone | Iodine / Nitric Acid |

| 2-Iodo-1-(4-nitrophenyl)-2-phenyl-ethanone | 4-Nitro | I | 1-(4-Nitrophenyl)-2-phenylethanone | N-Iodosuccinimide (NIS) |

| 2-Bromo-1,2-bis(4-chlorophenyl)ethanone | 4-Chloro (both rings) | Br | 1,2-Bis(4-chlorophenyl)ethanone | Bromine (Br₂) |

Comparative Reactivity Studies of Structural Analogues

The reactivity of ethanone, 2-iodo-1,2-diphenyl- and its analogues is predominantly dictated by the nature of the α-halogen and the electronic properties of the substituents on the phenyl rings. These compounds are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions, where the α-carbon is the electrophilic center. libretexts.orgmasterorganicchemistry.com

Effect of the α-Halogen: The leaving group ability of the α-halogen is a primary determinant of the reaction rate in nucleophilic substitution reactions. For the series of 2-halo-1,2-diphenylethanones, the reactivity follows the order of leaving group stability:

I > Br > Cl > F

This trend is attributed to the bond strength between the carbon and the halogen (C-X) and the stability of the resulting halide anion (X⁻). The C-I bond is the longest and weakest, making iodide the best leaving group among the halogens. Consequently, 2-iodo-1,2-diphenylethanone is significantly more reactive towards nucleophiles than its chloro or bromo counterparts.

Effect of Phenyl Ring Substituents: Substituents on the phenyl rings can modulate the reactivity of the α-carbon through inductive and resonance effects.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), placed on the phenyl ring attached to the carbonyl group (the 1-phenyl ring) increase the electrophilicity of the carbonyl carbon. This effect is transmitted to the α-carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), on the same ring have the opposite effect. They decrease the electrophilicity of the α-carbon, leading to a slower reaction rate.

The table below presents hypothetical comparative kinetic data for the reaction of various analogues with a model nucleophile (e.g., sodium azide) to illustrate these trends. The reaction follows second-order kinetics. libretexts.org

| Analogue | Relative Rate Constant (krel) | Primary Influencing Factor |

|---|---|---|

| 2-Chloro-1,2-diphenyl-ethanone | 1 | Leaving Group (Baseline) |

| 2-Bromo-1,2-diphenyl-ethanone | 50 | Better Leaving Group (Br⁻ vs. Cl⁻) |

| 2-Iodo-1,2-diphenyl-ethanone | 2500 | Excellent Leaving Group (I⁻ vs. Br⁻) |

| 2-Iodo-1-(4-nitrophenyl)-2-phenyl-ethanone | 12500 | EWG (-NO₂) enhances electrophilicity |

| 2-Iodo-1-(4-methoxyphenyl)-2-phenyl-ethanone | 500 | EDG (-OCH₃) reduces electrophilicity |

Development of Novel Reagents Derived from Ethanone, 2-iodo-1,2-diphenyl- Scaffold

The presence of an iodine atom in the ethanone, 2-iodo-1,2-diphenyl- scaffold provides a unique handle for the development of novel hypervalent iodine reagents. nih.gov These reagents are prized in organic synthesis for their mild oxidizing properties and their ability to facilitate a wide range of chemical transformations, often serving as environmentally benign alternatives to heavy metal-based reagents. arkat-usa.orgacs.org

The synthesis of hypervalent iodine(III) reagents from an iodoarene precursor typically involves oxidation. diva-portal.org For the 2-iodo-1,2-diphenylethanone scaffold, the α-iodo group can be oxidized to a higher valence state to generate new reactive species. For instance, oxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA) in the presence of p-toluenesulfonic acid can lead to the formation of a [hydroxy(tosyloxy)iodo]-type reagent.

A key application of this scaffold would be in the synthesis of diaryliodonium salts. diva-portal.org These salts are powerful arylating agents. By oxidizing the iodine atom of 2-iodo-1,2-diphenylethanone and subsequently reacting it with another aromatic compound, a novel iodonium (B1229267) salt is formed. This salt incorporates the complex 1,2-diphenylethanone moiety, which can then be transferred to a variety of nucleophiles.

The general scheme for creating such a reagent is as follows:

Oxidation: The iodine atom of the scaffold is oxidized to an iodine(III) intermediate.

Ligand Exchange/Coupling: The intermediate reacts with a nucleophilic partner (e.g., another arene, an enolate) to form the final hypervalent iodine species.

The table below outlines potential novel reagents that could be derived from the 2-iodo-1,2-diphenylethanone scaffold and their prospective applications in synthesis.

| Derived Reagent Class | General Structure | Potential Synthetic Application |

|---|---|---|

| Diaryliodonium Salt | [Ar-I+-(CH(COPh)Ph)] X⁻ | Electrophilic transfer of the 1-oxo-1,2-diphenylethan-2-yl group to nucleophiles (e.g., phenols, amines). |

| (Diacetoxyiodo) Derivative | (AcO)₂I-CH(COPh)Ph | Oxidizing agent; useful for the α-functionalization of ketones or the oxidation of alcohols. nih.govarkat-usa.org |

| Iodonium Ylide | Ph-I+-C-(COPh)Ph | Precursor for carbene transfer reactions, enabling the synthesis of cyclopropanes from alkenes. |

| Alkynyliodonium Salt | [R-C≡C-I+-(CH(COPh)Ph)] X⁻ | Transfer of alkynyl groups to nucleophiles, a key transformation in the synthesis of complex molecules. |

The development of such reagents from the ethanone, 2-iodo-1,2-diphenyl- scaffold would provide synthetic chemists with new tools for constructing complex molecular architectures under mild conditions.

Catalytic Transformations Involving Ethanone, 2 Iodo 1,2 Diphenyl

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, copper, and nickel, are pivotal in activating the C–I bond of α-haloketones for coupling reactions. These metals operate through distinct catalytic cycles, offering a broad spectrum of synthetic possibilities.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. wikipedia.orgwikipedia.org For substrates like Ethanone (B97240), 2-iodo-1,2-diphenyl-, the catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.orglibretexts.org

Heck Reaction : This reaction couples the α-carbon of the ketone with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The process involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org

Suzuki Reaction : In a Suzuki coupling, an organoboron species, such as a boronic acid, is coupled with the α-haloketone. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orglibretexts.org The mechanism requires a base to activate the organoboron reagent. organic-chemistry.org

Sonogashira Coupling : This reaction forms a C-C bond between the iodo-ketone and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org It characteristically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl. wikipedia.org

| Reaction Name | Nucleophile | Typical Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with a base (e.g., NEt₃, K₂CO₃) | Forms a substituted alkene; often exhibits high trans selectivity. organic-chemistry.org |

| Suzuki Reaction | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand with a base (e.g., K₂CO₃, Cs₂CO₃) | Broad functional group tolerance; low toxicity of boron reagents. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI) and an amine base | Efficient synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgwikipedia.org |

Copper-Mediated Transformations

Copper catalysis offers a cost-effective alternative to palladium for certain cross-coupling reactions, particularly for forming carbon-heteroatom bonds. The Ullmann condensation is a classic example, involving the copper-promoted reaction of an aryl halide with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org These reactions traditionally required harsh conditions, but modern advancements have introduced milder protocols using soluble copper catalysts with supporting ligands. wikipedia.org

In the context of Ethanone, 2-iodo-1,2-diphenyl-, copper-mediated transformations can be used to introduce oxygen, nitrogen, or sulfur nucleophiles at the α-position. The mechanism is thought to involve the formation of a copper(I) species which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

| Transformation Type | Nucleophile | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ullmann Ether Synthesis (C-O Coupling) | Alcohol (R-OH) or Phenol (Ar-OH) | CuI, Cu₂O, or Cu powder; base (e.g., K₂CO₃, Cs₂CO₃); high temperature | α-Alkoxy or α-Aryloxy ketone |

| Goldberg Reaction (C-N Coupling) | Amine (R₂NH) or Amide | CuI with a ligand (e.g., phenanthroline); base (e.g., K₂CO₃) | α-Amino ketone |

| C-S Coupling | Thiol (R-SH) | CuI; base | α-Thioether ketone |

Recent research has also highlighted the use of copper in photocatalytic systems for the synthesis of α-haloketones from aromatic olefins, demonstrating its versatility in facilitating radical processes under mild, visible-light-irradiated conditions. acs.orgnih.gov

Other Metal-Catalyzed Processes (e.g., Ni-catalyzed)

Nickel catalysts have emerged as powerful tools for cross-coupling reactions, often enabling transformations that are challenging for palladium. nih.gov Nickel's unique properties allow it to activate a wider range of electrophiles and participate in different mechanistic pathways, including those involving single-electron transfer and radical intermediates. nih.govacs.orgyoutube.com

For α-haloketones, nickel catalysis is particularly effective for stereoconvergent cross-couplings, where a racemic starting material can be converted into a single enantiomer of the product. For instance, nickel/pybox catalyst systems have been successfully employed in the asymmetric α-arylation of racemic α-bromoketones with arylzinc reagents, proceeding under mild conditions to generate tertiary stereocenters. nih.gov Nickel is also capable of catalyzing the coupling of unactivated alkyl iodides with nucleophiles like nitroalkanes, a reaction that often proceeds via a radical mechanism. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Negishi-type α-Arylation | Arylzinc Reagent (ArZnX) | NiCl₂·glyme / chiral ligand (e.g., pybox) | Asymmetric, stereoconvergent synthesis of α-aryl ketones. nih.gov |

| Reductive Cross-Electrophile Coupling | Alkyl Halide | Ni(II) catalyst with a reducing agent (e.g., Mn, Zn) | Forms C(sp²)-C(sp³) bonds, often via radical pathways. nih.gov |

| Alkylation of Nitroalkanes | Nitroalkane | NiBr₂·diglyme / ligand | Couples unactivated primary, secondary, or tertiary alkyl iodides. nih.gov |

Organocatalytic Activation of Ethanone, 2-iodo-1,2-diphenyl- (or related α-haloketones)

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, avoiding the need for metal catalysts. In the context of α-haloketones, organocatalysts typically function by activating the carbonyl compound. rsc.org For example, a secondary amine catalyst (like proline) can react with a ketone to form a nucleophilic enamine intermediate. This activation mode is central to many asymmetric α-functionalization reactions, including the synthesis of chiral α-haloketones themselves. wikipedia.orgresearchgate.net

While often used for the synthesis of α-haloketones, the principle of organocatalytic activation can be extended to their subsequent reactions. An organocatalyst can facilitate the formation of an enolate or enamine from the ketone product of a previous reaction, enabling further functionalization at the α-position. Synergistic catalysis, which combines organocatalysis with other catalytic modes like metal catalysis or photocatalysis, opens up novel reaction pathways that would otherwise be inaccessible. mdpi.com

| Catalyst Type | Active Intermediate | Typical Transformation |

|---|---|---|

| Chiral Secondary Amines (e.g., Proline) | Enamine | Asymmetric α-alkylation, α-amination, α-halogenation |

| Chiral Brønsted Acids (e.g., Phosphoric Acids) | Activated Carbonyl (via H-bonding) | Enantioselective additions to the carbonyl group |

| Chiral Phase-Transfer Catalysts | Chiral Ion Pair with Enolate | Asymmetric alkylation under basic conditions |

Photoredox Catalysis and Electrocatalysis

Photoredox and electrocatalysis provide modern, sustainable methods for initiating chemical reactions using light or electricity, respectively. These techniques are particularly adept at generating radical intermediates under exceptionally mild conditions.

Photoredox Catalysis : In this approach, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant or reductant. It can then engage with a substrate like Ethanone, 2-iodo-1,2-diphenyl-, leading to the homolytic cleavage of the weak C-I bond to generate an α-keto radical. This highly reactive intermediate can then participate in various bond-forming events. The synthesis of α-haloketones from olefins has been achieved using heterogeneous photocatalysts, highlighting the compatibility of these compounds with photocatalytic systems. acs.orgnih.gov The merging of photoredox catalysis with organocatalysis or metal catalysis allows for novel and highly selective transformations. mdpi.com

Electrocatalysis : Electrochemical methods use an applied voltage to drive redox reactions. For α-haloketones, electro-reductive cross-coupling offers a powerful strategy for bond formation. For example, nickel-catalyzed electro-reductive coupling of amides with alkyl halides has been developed for the synthesis of ketones. chemrxiv.org This approach avoids the use of stoichiometric chemical reductants, offering a greener synthetic route. The electrochemical halogenation of ketones is also a known process for synthesizing the starting materials.

| Method | Activation Principle | Reactive Intermediate | Potential Application for 2-iodo-1,2-diphenylethanone |

|---|---|---|---|

| Photoredox Catalysis | Single-Electron Transfer (SET) from/to excited photocatalyst | α-Keto radical | Coupling with radical acceptors (e.g., alkenes, arenes) |

| Electrocatalysis | Electron transfer at an electrode surface | Radical anion / α-Keto radical | Reductive cross-electrophile coupling |

Future Perspectives and Emerging Research Directions for Ethanone, 2 Iodo 1,2 Diphenyl

Integration into Automated and Flow Chemistry Systems